molecular formula C8H20N2O2Zn B1629306 zinc;2-(dimethylamino)ethanolate CAS No. 51223-30-4

zinc;2-(dimethylamino)ethanolate

Cat. No.: B1629306
CAS No.: 51223-30-4
M. Wt: 241.6 g/mol
InChI Key: IXPVQSACNVOCSR-UHFFFAOYSA-N
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Description

zinc;2-(dimethylamino)ethanolate: is a zinc-based reagent that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is commonly used in organic synthesis and catalysis, where it serves as a Lewis base and catalyst .

Mechanism of Action

Target of Action

ZINC N,N-dimethylaminoethoxide, like other zinc-based compounds, primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

The compound interacts with its targets by facilitating Zn2+ recruitment to the transmembrane Zn2±binding site . This interaction involves a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The compound’s mode of action also involves the production of reactive oxygen species, leading to membrane lipid peroxidation .

Biochemical Pathways

ZINC N,N-dimethylaminoethoxide affects several biochemical pathways. Zinc ions (Zn2+), an essential trace element, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc deficiency can cause several human diseases . The compound’s interaction with zinc transporters can influence these pathways and their downstream effects.

Pharmacokinetics

They are mainly distributed to organs such as the liver, lung, and kidney . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The primary result of the compound’s action is the regulation of zinc homeostasis within the cell . By interacting with zinc transporters, the compound can influence the concentration of zinc ions within the cell, affecting various cellular processes. In addition, the compound’s antibacterial activity has been noted, with the production of reactive oxygen species leading to membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, proteins, and reducing cell viability .

Action Environment

The action, efficacy, and stability of ZINC N,N-dimethylaminoethoxide can be influenced by various environmental factors. For instance, the bioavailability and toxicity of similar zinc oxide nanoparticles to marine organisms are affected by various environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc;2-(dimethylamino)ethanolate can be synthesized through the reaction of zinc chloride with N,N-dimethylaminoethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

ZnCl2+2N,N-dimethylaminoethanolZINC N,N-dimethylaminoethoxide+2HCl\text{ZnCl}_2 + 2 \text{N,N-dimethylaminoethanol} \rightarrow \text{this compound} + 2 \text{HCl} ZnCl2​+2N,N-dimethylaminoethanol→ZINC N,N-dimethylaminoethoxide+2HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: zinc;2-(dimethylamino)ethanolate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other by-products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: It can undergo substitution reactions with other organic and inorganic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: zinc;2-(dimethylamino)ethanolate is widely used in organic synthesis as a catalyst and reagent. It facilitates various reactions, including reductions, oxidations, and substitutions, making it a valuable tool in synthetic chemistry .

Biology: In biological research, this compound is used to study the effects of zinc-based compounds on cellular processes. It has been shown to influence enzyme activity and protein synthesis, making it a useful compound in biochemical studies .

Medicine: It is being investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its catalytic properties make it an essential component in various manufacturing processes .

Properties

IUPAC Name

zinc;2-(dimethylamino)ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10NO.Zn/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPVQSACNVOCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[O-].CN(C)CC[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634515
Record name Zinc bis[2-(dimethylamino)ethan-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51223-30-4
Record name Zinc bis[2-(dimethylamino)ethan-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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